3-(3-Methylpyrazol-1-yl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine
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Overview
Description
3-(3-Methylpyrazol-1-yl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring, a piperazine ring, and a pyridazine ring, each contributing to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylpyrazol-1-yl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring is often introduced via nucleophilic substitution reactions involving piperazine derivatives.
Coupling of Rings: The final step involves coupling the pyrazole and piperazine rings with a pyridazine precursor under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylpyrazol-1-yl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
3-(3-Methylpyrazol-1-yl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylpyrazol-1-yl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylpyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
3-(3-Methylpyrazol-1-yl)-6-(4-chloropiperazin-1-yl)pyridazine: Contains a chlorine atom instead of a methylsulfonyl group, leading to different chemical properties.
Uniqueness
The presence of the methylsulfonyl group in 3-(3-Methylpyrazol-1-yl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-11-5-6-19(16-11)13-4-3-12(14-15-13)17-7-9-18(10-8-17)22(2,20)21/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGSUFJSOYQVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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